N-benzyl-1-(cyclopropylmethyl)-N-methyl-3-piperidinamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source is demonstrated . Another method involves palladium-catalyzed benzylic amination of benzylic esters .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular structure of Ru–L 24 features a unique tridentate ligand as a result of deprotonation of the methyl and naphthyl groups from one of the usually monodentate carbene ligand . Another study reported the preparation of chiral enantioenriched densely substituted cyclopropyl amines .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. The enantioselective and diastereoselective hydrogenation of N-heteroaromatic compounds is an efficient strategy to access chirally enriched cyclic heterocycles . Another reaction involves the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of new platinum complexes having N-benzyl 1,3-propanediamine derivatives as ligands has been suggested . These complexes are analogs of cisplatin, and are potential antineoplastic agents . Another direction is the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers via formal SN2′ substitution of bromocylopropanes .
properties
IUPAC Name |
N-benzyl-1-(cyclopropylmethyl)-N-methylpiperidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-18(12-15-6-3-2-4-7-15)17-8-5-11-19(14-17)13-16-9-10-16/h2-4,6-7,16-17H,5,8-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUHWYAQJMJVOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)CC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(cyclopropylmethyl)-N-methyl-3-piperidinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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